1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

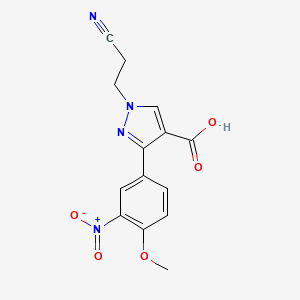

This compound is a pyrazole derivative with a 2-cyanoethyl group at position 1, a 4-methoxy-3-nitrophenyl substituent at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₄H₁₂N₄O₅ (calculated molecular weight: 340.28 g/mol) .

Eigenschaften

IUPAC Name |

1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O5/c1-23-12-4-3-9(7-11(12)18(21)22)13-10(14(19)20)8-17(16-13)6-2-5-15/h3-4,7-8H,2,6H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXARDDOOSDGYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class, which exhibits a variety of biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a cyanoethyl group and a methoxy-nitrophenyl moiety, contributing to its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been shown to induce apoptosis in cancer cells through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound triggers ROS production, leading to oxidative stress that promotes apoptosis in cancer cells. This was demonstrated in studies involving triple-negative breast cancer cell lines (MDA-MB-468) where the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Paclitaxel .

- Caspase Activation : The activation of caspase-3 has been identified as a crucial step in mediating apoptosis induced by this compound. Elevated levels of caspase activity were observed alongside ROS generation, confirming the compound's role in initiating programmed cell death .

Other Biological Activities

The compound exhibits additional biological activities that may enhance its therapeutic potential:

- Antioxidant Activity : Preliminary molecular docking studies suggest that the compound possesses antioxidant properties, which could protect normal cells from oxidative damage during cancer therapy .

- Anti-inflammatory Effects : Pyrazole derivatives have been associated with anti-inflammatory activities, which may contribute to their overall efficacy in treating conditions associated with chronic inflammation .

Case Studies and Research Findings

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-468 | 14.97 (24h) | ROS generation, caspase 3 activation |

| Study 2 | AGO1522 | 6.45 (48h) | Apoptosis induction via oxidative stress |

These findings underscore the compound's promising role in cancer treatment, particularly against aggressive forms such as triple-negative breast cancer.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation. For instance, compounds derived from this scaffold have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including NAMPT (Nicotinamide adenine dinucleotide (NAD+) biosynthesis enzyme). This inhibition leads to altered NAD+ levels within cells, which can affect cellular metabolism and survival pathways, making it a candidate for further exploration in metabolic disorders and cancer therapy .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The modifications in the pyrazole structure enhance its interaction with microbial targets, leading to effective inhibition of growth .

Case Study 1: Anticancer Efficacy

In a study published in Chemical & Pharmaceutical Bulletin, researchers tested the compound's efficacy on breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, attributed to its ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of NAMPT activity by this compound. The findings suggested that at low concentrations, it effectively increased NAD+ levels, promoting cellular health and potentially counteracting metabolic dysfunctions associated with aging and cancer .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Electronic Effects

The table below compares substituents, molecular weights, and key properties:

Physicochemical Properties

- Solubility : The target compound’s carboxylic acid group enhances water solubility, but the nitro and methoxy groups increase hydrophobicity. In contrast, the hydroxyethyl analog () is more hydrophilic .

- Thermal Stability : Nitro-containing compounds (e.g., target compound, CAS 19532-43-5) may decompose under high heat or UV exposure, necessitating storage in dark, cool conditions .

Vorbereitungsmethoden

Synthesis of α,β-Unsaturated Ester or Cyanoethyl Intermediate

A common initial step involves the preparation of an α,β-unsaturated ester or a cyanoethyl-substituted intermediate, which serves as a precursor for pyrazole ring formation. This can be achieved by:

- Reacting appropriate alkyl halides or acrylates with cyanoethyl groups under controlled conditions.

- Using acid-binding agents such as triethylamine or N,N-diisopropylethylamine to facilitate substitution reactions.

- Employing organic solvents like dioxane, tetrahydrofuran, or dichloromethane to dissolve reactants and maintain reaction homogeneity.

Condensation and Cyclization with Substituted Hydrazines

The critical step in pyrazole synthesis is the condensation of the prepared intermediate with substituted hydrazines:

- Typically, a substituted phenyl hydrazine (e.g., 4-methoxy-3-nitrophenyl hydrazine) is used.

- The reaction is conducted in ethanol or aqueous ethanol under reflux conditions for several hours (e.g., 3 hours).

- The condensation forms a hydrazone intermediate, which cyclizes under heating or catalytic conditions to form the pyrazole ring.

- Catalysts such as potassium iodide or sodium iodide can be used to improve cyclization efficiency.

Purification and Crystallization

- The crude product is purified by recrystallization from mixed solvents such as aqueous ethanol (35-65% alcohol content).

- Recrystallization solvents may include methanol, ethanol, or isopropanol.

- The purified compound is characterized by HPLC to confirm purity (typically >99%).

Detailed Research Findings and Data Summary

Although no direct synthesis procedure for 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid was found in the searched sources, analogous pyrazole carboxylic acids provide insight into preparation methods. For example, the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves:

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Substitution/Hydrolysis | 2,2-difluoroacetyl halide, α,β-unsaturated ester, triethylamine, organic solvent (dioxane, THF) | α-difluoroacetyl intermediate | Low temperature, dropwise addition to control reaction |

| Condensation/Cyclization | Methylhydrazine aqueous solution, potassium iodide catalyst, low temperature, then heating under reduced pressure | Crude pyrazole acid product | Acidification to pH 1-2 to precipitate product |

| Recrystallization | 40% aqueous ethanol, reflux and cooling | 75.9% yield, 99.6% purity by HPLC | Removes isomers and impurities |

This method emphasizes the importance of controlled temperature, choice of catalyst, and recrystallization solvent composition to optimize yield and purity.

Another related synthesis involves the condensation of para-substituted phenyl hydrazine hydrochlorides with ethoxymethylenemalononitrile in ethanol under reflux to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Subsequent purification steps include extraction, drying, and recrystallization from DMF or ethanol.

Comparative Table of Preparation Parameters for Related Pyrazole Carboxylic Acids

| Parameter | Typical Conditions/Options | Remarks |

|---|---|---|

| Starting Materials | α,β-unsaturated esters, cyanoethyl intermediates | Commercially available or synthesized in situ |

| Acid-binding Agents | Triethylamine, N,N-diisopropylethylamine | Neutralizes acids, facilitates substitution |

| Solvents | Dioxane, THF, dichloromethane, ethanol | Solvent choice affects solubility and reaction rate |

| Catalysts | Potassium iodide, sodium iodide | Promote cyclization |

| Reaction Temperature | Low temperature (-30 to 20 °C) for addition; reflux for condensation | Controls reaction selectivity |

| Hydrolysis Conditions | Alkali hydrolysis followed by acidification | Converts esters to carboxylic acids |

| Purification | Recrystallization from aqueous alcohol mixtures | Removes impurities and isomers |

| Yield | 60-80% | Dependent on reaction optimization |

| Purity | >99% by HPLC | Ensures compound suitability for further use |

Q & A

Q. How should researchers address discrepancies in reported biological activities of similar pyrazoles?

Q. How to manage hazardous byproducts during synthesis of nitro-substituted pyrazoles?

Q. What in vitro assays are recommended for initial bioactivity screening?

- Method :

- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases.

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram± bacteria).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Reference protocols from pyrazole-triazole hybrids .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.